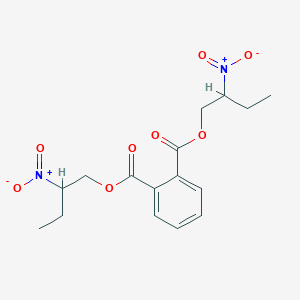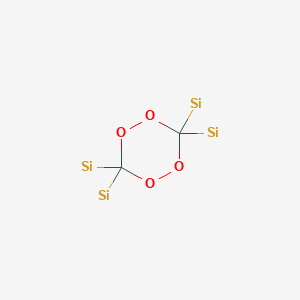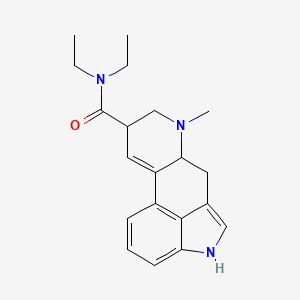![molecular formula C4H6O2S B14173419 [(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane CAS No. 921193-03-5](/img/structure/B14173419.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane is a chemical compound with the molecular formula C4H6O2S It is characterized by a cyclopropane ring substituted with a [(dioxo-lambda~6~-sulfanylidene)methyl] group
Preparation Methods
The synthesis of [(dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane involves several steps. One common method includes the reaction of cyclopropane derivatives with sulfur-containing reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties . Additionally, in industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of [(dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane involves its interaction with molecular targets and pathways within a system . The compound’s effects are mediated through its ability to form reactive intermediates, such as carbenes, which can interact with various substrates. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the observed effects .
Comparison with Similar Compounds
[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as cyclopropylmethyl ketone and cyclopropylcarbinol . While these compounds share the cyclopropane ring structure, this compound is unique due to the presence of the [(dioxo-lambda~6~-sulfanylidene)methyl] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
921193-03-5 |
|---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
sulfonylmethylcyclopropane |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-4-1-2-4/h3-4H,1-2H2 |
InChI Key |
IJLQVFUMJZXWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=S(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


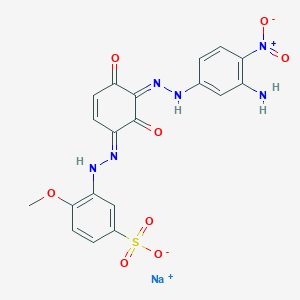
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
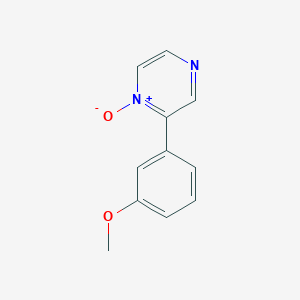
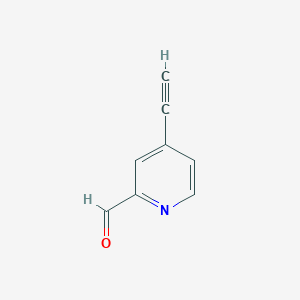
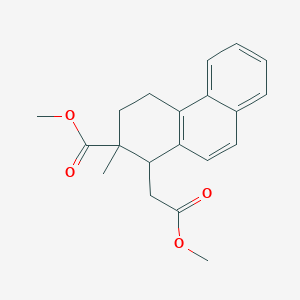
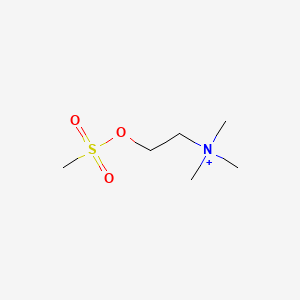
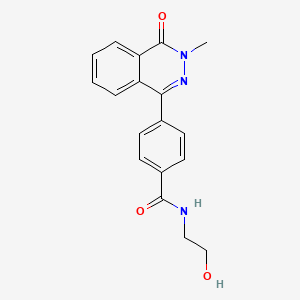
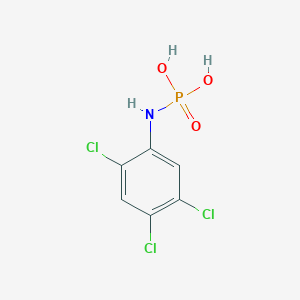

![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
